Cas no 312607-26-4 ((2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide)

(2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a conjugated imine and carboxamide functional groups. Its structure incorporates a methoxy-substituted chromene core and a trifluoromethylphenyl moiety, contributing to its potential as a bioactive intermediate in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetylated carboxamide may influence binding affinity in target interactions. This compound is of interest in medicinal chemistry for its structural versatility, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for further derivatization and mechanistic studies.
(2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide structure
312607-26-4 structure
Product Name:(2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide
CAS No:312607-26-4
MF:C20H15F3N2O4
MW:404.339315652847
CID:6037334
PubChem ID:4015290
Update Time:2025-10-28

(2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide
    • (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
    • (Z)-N-acetyl-7-methoxy-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide
    • EU-0068050
    • 312607-26-4
    • F0190-0174
    • ChemDiv1_000597
    • N-acetyl-7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
    • HMS588L03
    • SR-01000399809-1
    • SR-01000399809
    • AKOS001572609
    • Inchi: 1S/C20H15F3N2O4/c1-11(26)24-18(27)16-9-12-3-8-15(28-2)10-17(12)29-19(16)25-14-6-4-13(5-7-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27)/b25-19-
    • InChI Key: XWGXEGRBLNXGAV-PLRJNAJWSA-N
    • SMILES: FC(C1C=CC(=CC=1)/N=C1/C(C(NC(C)=O)=O)=CC2C=CC(=CC=2O/1)OC)(F)F

Computed Properties

  • Exact Mass: 404.09839145g/mol
  • Monoisotopic Mass: 404.09839145g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 77Ų

(2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0190-0174-2μmol
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0190-0174-5μmol
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0190-0174-10μmol
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0190-0174-1mg
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0190-0174-2mg
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0190-0174-3mg
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0190-0174-4mg
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0190-0174-5mg
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0190-0174-10mg
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0190-0174-15mg
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
312607-26-4 90%+
15mg
$89.0 2023-05-17

Additional information on (2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide

Compound CAS No. 312607-26-4: (2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide

The compound CAS No. 312607-26-4, also known as (2Z)-N-acetyl-7-methoxy-2-{4-(trifluoromethyl)phenylimino}-2H-chromene-3-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of multiple functional groups, such as the N-acetyl group, methoxy group, and trifluoromethyl group, makes it a versatile molecule with unique chemical and biological properties.

Recent studies have highlighted the importance of chromene derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The (Z)-configuration of the imino group in this compound plays a critical role in its stability and reactivity. The trifluoromethyl group at the para position of the phenyl ring contributes to the molecule's lipophilicity and enhances its bioavailability, making it an attractive candidate for pharmacological applications.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the chromene skeleton, followed by the introduction of the N-acetyl and methoxy groups through acetylation and methylation reactions, respectively. The final step involves the formation of the imino group via a condensation reaction with a substituted aniline derivative. This synthesis pathway has been optimized to achieve high yields and excellent purity, ensuring its suitability for advanced research applications.

One of the most promising aspects of this compound is its potential as a lead molecule in drug development. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties have been validated through assays measuring its ability to scavenge free radicals and reduce oxidative stress in cellular models.

In terms of structural analysis, this compound exhibits a high degree of rigidity due to the planar nature of the chromene ring system. The methoxy group at position 7 contributes to hydrogen bonding capabilities, while the trifluoromethyl group enhances electronic effects through inductive interactions. These structural features collectively influence the molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed potential binding interactions with various therapeutic targets, including protein kinases and nuclear receptors. Such insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.

Moreover, this compound has shown promise in photodynamic therapy (PDT), where it acts as a photosensitizer to generate reactive oxygen species (ROS) upon light activation. Its ability to localize within specific tissues and cells makes it a potential candidate for targeted cancer therapy.

In conclusion, CAS No. 312607-26-4 represents a cutting-edge molecule with multifaceted applications across diverse areas of chemical science. Its unique structure, combined with advanced synthetic methodologies and innovative research approaches, positions it as a valuable asset in both academic and industrial settings.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.